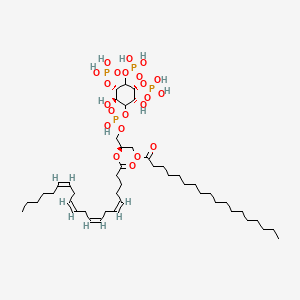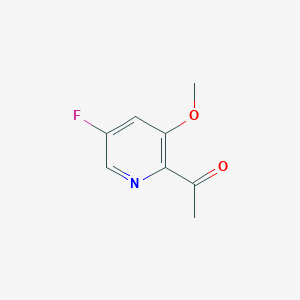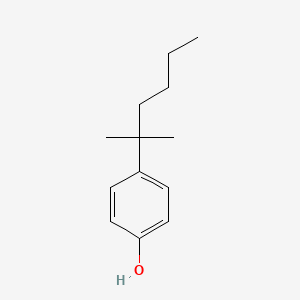![molecular formula C10H11ClF3NO4S2 B12852331 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, an ethylsulfonyl group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The aromatic ring can undergo coupling reactions with various electrophiles or nucleophiles, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., dichloromethane, ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Coupling: Catalysts (e.g., palladium acetate, copper iodide), ligands (e.g., triphenylphosphine), solvents (e.g., toluene, dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:
1-Chloro-N-[2-(methylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-Chloro-N-[2-(ethylsulfonyl)-4-(trifluoromethyl)phenyl]methanesulfonamide: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
1-Chloro-N-[2-(ethylsulfonyl)-5-(difluoromethyl)phenyl]methanesulfonamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and applications.
Propriétés
Formule moléculaire |
C10H11ClF3NO4S2 |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
1-chloro-N-[2-ethylsulfonyl-5-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H11ClF3NO4S2/c1-2-20(16,17)9-4-3-7(10(12,13)14)5-8(9)15-21(18,19)6-11/h3-5,15H,2,6H2,1H3 |
Clé InChI |
GLLZTWOCVUNJPK-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)

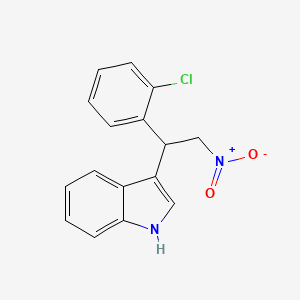

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
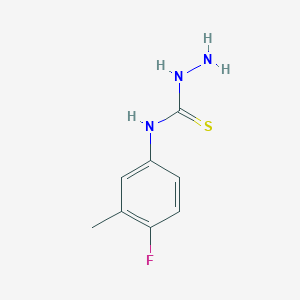
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
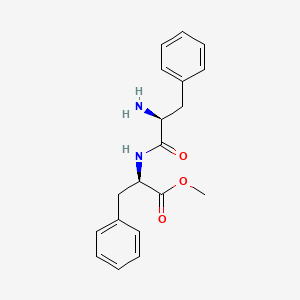
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
